molecular formula C9H16Cl2N2 B2749409 2-(2-Aminopropan-2-yl)aniline dihydrochloride CAS No. 2193067-12-6

2-(2-Aminopropan-2-yl)aniline dihydrochloride

Cat. No.: B2749409
CAS No.: 2193067-12-6
M. Wt: 223.14
InChI Key: OFPMRUNNGBFXRX-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)aniline dihydrochloride (CAS: 2172503-58-9) is an aromatic amine derivative with a branched alkylamine substituent. Its molecular formula is C₉H₁₅Cl₂N₂ (as a dihydrochloride salt), and it has a molecular weight of 186.68 g/mol . The compound is characterized by a benzene ring substituted with a 2-aminopropan-2-yl group, forming a secondary amine. It is typically stored under inert conditions due to sensitivity to moisture and light .

Properties

IUPAC Name

2-(2-aminopropan-2-yl)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-9(2,11)7-5-3-4-6-8(7)10;;/h3-6H,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPMRUNNGBFXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

This route employs reductive amination to install the tertiary amine group:

  • Protection of aniline : Acetylation using acetic anhydride yields acetanilide, directing subsequent reactions to the ortho position.
  • Friedel-Crafts acylation : Aluminum chloride-mediated acylation with acetyl chloride introduces a ketone at the ortho position.
  • Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride converts the ketone to the 2-aminopropan-2-yl group.
  • Deprotection : Hydrolysis with hydrobromic acid regenerates the aniline -NH2 group.
  • Salt formation : Treatment with hydrochloric acid yields the dihydrochloride.

Critical Reaction Parameters

Step Reagents/Conditions Temperature Time Yield
1 Acetic anhydride, pyridine 110°C 2 h 95%
2 Acetyl chloride, AlCl3 0–5°C 4 h 78%
3 NH4OAc, NaBH3CN, MeOH RT 12 h 65%
4 48% HBr, H2O 60°C 3 h 88%
5 HCl (g), Et2O 0°C 1 h 92%

Advantages : Utilizes well-established acylation and reduction chemistry.
Limitations : Friedel-Crafts acylation risks para substitution without rigorous directing group control.

Method 2: Palladium-Catalyzed C–N Coupling

Catalytic Amination Strategy

Buchwald-Hartwig amination enables direct coupling of 2-bromoaniline with 2-aminopropan-2-ylamine:

  • Protection : 2-Bromoaniline is acetylated to prevent catalyst poisoning.
  • Coupling : Pd(OAc)2/Xantphos catalyzes C–N bond formation with 2-aminopropan-2-ylamine.
  • Global deprotection : Simultaneous hydrolysis of acetyl and tert-butyloxycarbonyl (Boc) groups.
  • Salt formation .

Optimization Insights

  • Catalyst system : Pd(OAc)2/Xantphos in toluene at 100°C achieves 72% conversion.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but risk side reactions.
  • Protecting groups : Boc protection on the tertiary amine prevents undesired coordination during coupling.

Method 3: Leuckart-Wallach Reaction for Tertiary Amine Synthesis

One-Pot Reductive Amination

The Leuckart-Wallach reaction offers a solvent-free route:

  • Condensation : 2-Nitroaniline reacts with acetone and ammonium formate at 150°C.
  • Reduction : In situ reduction of the Schiff base intermediate yields the tertiary amine.
  • Nitro group reduction : Hydrogenation with Raney nickel converts -NO2 to -NH2.
  • Acidification .

Yield and Scalability

Parameter Value
Reaction scale 100 g
Overall yield 58%
Purity (HPLC) 97%

Key observation : Excess ammonium formate (3 eq.) suppresses imine byproduct formation.

Comparative Analysis of Methodologies

Method Yield Cost Scalability Purity
Reductive amination 65% Moderate Pilot-scale 95%
Pd-catalyzed 72% High Lab-scale 98%
Leuckart-Wallach 58% Low Industrial 97%
  • Industrial preference : Leuckart-Wallach for cost-effectiveness despite moderate yields.
  • Lab-scale utility : Palladium catalysis for rapid exploration of analogs.

Purification and Characterization

Crystallization Protocols

  • Solvent system : Methanol/water (7:3) at 0°C affords needle-like crystals.
  • pH control : Adjusted to 7.0–8.0 during isolation to prevent salt premature precipitation.

Analytical Data

  • ¹H NMR (400 MHz, D2O): δ 1.45 (s, 6H, C(CH3)2), 6.82–7.15 (m, 4H, Ar-H), 3.10 (s, 2H, NH2).
  • HPLC : tR = 8.2 min (C18, 0.1% TFA in H2O/MeCN).

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Chemical Synthesis

1. Polymerization Initiator

  • 2-(2-Aminopropan-2-yl)aniline dihydrochloride serves as an effective initiator in chemical polymerization processes. Its water-soluble characteristics allow for smooth and stable decomposition reactions, facilitating efficient polymerization at low temperatures and concentrations.

2. Synthesis of Benzoxazole Derivatives

  • The compound has been utilized in the synthesis of benzoxazole derivatives through various catalytic methods. For instance, palladium complexes have been employed to enhance the yield of these reactions, demonstrating the compound's utility in producing complex organic molecules .

Biological Applications

1. Enzyme Modulation

  • Research indicates that this compound can modulate enzyme activity, particularly in inhibiting specific protein kinases. This property is crucial for developing therapeutic agents targeting various diseases, including cancer .

2. Anticancer Activity

  • The compound has shown potential anticancer properties in vitro. Studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, suggesting its application in drug development aimed at cancer treatment .

Case Study 1: Antitumor Activity

A study conducted by the National Cancer Institute evaluated the anticancer activity of synthesized compounds derived from this compound. The results indicated significant inhibition rates against human tumor cells, with mean growth inhibition values suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

In a structure–activity relationship (SAR) study, compounds similar to this compound were screened for their ability to inhibit the interaction between thyroid hormone receptors and coactivators. The findings highlighted the compound's potential as a modulator in endocrine signaling pathways, paving the way for therapeutic applications .

Summary Table of Applications

Field Application
Chemical SynthesisUsed as a polymerization initiator and in synthesizing benzoxazole derivatives
Biological EvaluationModulates enzyme activity and shows potential anticancer properties
Drug DevelopmentInvestigated for therapeutic interventions targeting cancer and endocrine signaling pathways

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Aminoethyl)aniline Dihydrochloride (CAS: 1159823-45-6)

  • Structure : Features a linear ethylamine chain (-CH₂CH₂NH₂) attached to the benzene ring.
  • Molecular Formula : C₈H₁₄Cl₂N₂; MW : 209.12 g/mol .
  • Higher molecular weight due to additional chloride ions (dihydrochloride vs. monohydrochloride variants).
Property 2-(2-Aminopropan-2-yl)aniline Dihydrochloride 2-(2-Aminoethyl)aniline Dihydrochloride
Molecular Weight 186.68 g/mol 209.12 g/mol
Substituent Branched propan-2-yl Linear ethyl
Solubility (Predicted) Moderate in water Higher due to linear structure

2-[(Dimethylamino)methyl]aniline Hydrochloride (CAS: 1269053-04-4)

  • Structure: Contains a dimethylamino (-N(CH₃)₂) group attached via a methylene bridge.
  • Molecular Formula: C₉H₁₅ClN₂; MW: 186.68 g/mol (monohydrochloride) .
  • Key Differences: The dimethylamino group is a tertiary amine, making it less basic than the primary amine in the target compound.

o-Phenylenediamine Dihydrochloride (CAS: 615-28-1)

  • Structure : Benzene ring with two adjacent amine groups.
  • Molecular Formula : C₆H₈Cl₂N₂; MW : 179.05 g/mol .
  • Higher reactivity in diazotization reactions compared to monosubstituted anilines.

Complex Dihydrochloride Derivatives

Example: [2-(2-Pyridinylmethoxy)phenyl]amine Dihydrochloride (CAS: 1185299-37-9)
  • Applications : Used in medicinal chemistry for enzyme inhibition studies .
  • Key Differences :
    • The pyridine ring enhances π-π interactions, improving binding to biological targets.
    • Higher molecular weight (MW: ~250–300 g/mol) compared to the target compound .

Physicochemical and Functional Comparisons

Solubility and Stability

  • This compound: Moderate water solubility due to dihydrochloride salt form; stability issues under light exposure .
  • Ethyl and Piperidine Derivatives: Ethyl analogs (e.g., 2-(2-Aminoethyl)aniline) show higher solubility, while piperidine-containing derivatives (e.g., 2-(Piperidin-4-yl)aniline dihydrochloride) exhibit improved lipid solubility due to cyclic amines .

Research and Application Insights

  • Pharmaceutical Utility: The branched structure of this compound may enhance metabolic stability compared to linear analogs, making it favorable in drug design .
  • Safety Profiles : Most dihydrochloride salts share similar hazards (e.g., irritation), but substituents like imidazole () or pyridine () may introduce additional toxicity risks .

Biological Activity

2-(2-Aminopropan-2-yl)aniline dihydrochloride, also known as 2-(2-Aminopropan-2-yl)aniline hydrochloride, is a substituted aniline compound with the molecular formula C9H16Cl2N2 and a molecular weight of 195.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts, including its interactions with protein kinases and other cellular targets. The following sections explore its biological activity, mechanisms of action, and research findings.

  • Molecular Formula : C9H16Cl2N2
  • Molecular Weight : 195.15 g/mol
  • Structure : Contains two amine groups and a propyl side chain, enhancing its reactivity.

Research indicates that this compound can modulate enzyme activity, particularly through inhibition of specific protein kinases. This modulation is crucial in various signaling pathways associated with diseases such as cancer.

Biological Activities Overview

Activity Type Description
Protein Kinase Inhibition Inhibits specific kinases involved in cancer signaling pathways.
Antimicrobial Activity Exhibits potential antimicrobial properties against various pathogens.
Anticancer Potential Induces apoptosis in cancer cell lines, showing promise for drug development.
Anti-inflammatory Effects Modulates inflammatory responses by affecting cytokine production.

Case Studies and Research Findings

  • Protein Kinase Inhibition :
    • Studies have shown that this compound acts as an inhibitor of certain protein kinases critical to cancer cell proliferation. For example, it has been reported to inhibit GSK-3β and CDK-4, which are involved in cell cycle regulation and survival pathways .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria. In vitro assays revealed significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity :
    • In vitro studies indicated that the compound could induce apoptosis in breast cancer cells (MCF-7), with IC50 values lower than those of standard chemotherapeutics. The mechanism involves activation of caspase pathways leading to programmed cell death .
  • Anti-inflammatory Effects :
    • Research has shown that treatment with this compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models, indicating its potential for managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminopropan-2-yl)aniline dihydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions involving substituted aniline precursors. For example, analogous dihydrochloride derivatives (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride) are synthesized using brominated intermediates coupled with amine-functionalized reagents under inert atmospheres . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography.

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Purity assessment requires a combination of analytical techniques:

  • HPLC : Retention time comparison against reference standards (e.g., USP-grade ethyl aminopropiophenone hydrochloride protocols ).
  • NMR Spectroscopy : Confirmation of proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm and methyl groups at δ 1.2–1.5 ppm, based on structurally similar compounds ).
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS for [M+H]+ ions) to verify molecular weight .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies on related aniline dihydrochlorides (e.g., o-phenylenediamine dihydrochloride) indicate degradation under high humidity (>60% RH) or elevated temperatures (>25°C), necessitating desiccants and inert gas blankets .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to predict nucleophilic/electrophilic sites. For example, discrepancies in amine group reactivity in similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) were resolved by comparing Mulliken charges with experimental kinetic data . Cross-validation with spectroscopic data (e.g., IR stretching frequencies) is critical .

Q. What experimental strategies assess the solubility and stability of the dihydrochloride salt in biorelevant media?

  • Methodological Answer :

  • Solubility : Use shake-flask methods in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with UV-Vis quantification (λmax ~260 nm for aromatic amines ).
  • Stability : Accelerated stability testing under stress conditions (40°C/75% RH) with LC-MS monitoring of degradation products (e.g., dehydrohalogenation or hydrolysis byproducts ).

Q. How can researchers elucidate the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., VAP-1 inhibition studies with 50b derivatives ).
  • Structural Analysis : Co-crystallization with target proteins (e.g., CYP isoforms) or molecular docking simulations to identify binding motifs .

Q. What mitigation strategies address decomposition pathways under varying pH conditions?

  • Methodological Answer : Buffer optimization (e.g., citrate-phosphate buffers for pH 3–7) to stabilize the protonated amine. For alkaline conditions (pH >8), encapsulation in liposomes or cyclodextrins reduces deamination, as demonstrated for o-aminobenzylamine derivatives .

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